Magnesium hexafluorophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

F12MgP2 |

|---|---|

Molecular Weight |

314.234 g/mol |

IUPAC Name |

magnesium;dihexafluorophosphate |

InChI |

InChI=1S/2F6P.Mg/c2*1-7(2,3,4,5)6;/q2*-1;+2 |

InChI Key |

BNMGWRMLSYNPEX-UHFFFAOYSA-N |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

"Magnesium hexafluorophosphate chemical formula and structure"

An In-depth Technical Guide to Magnesium Hexafluorophosphate (B91526)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical formula, structure, properties, and relevant experimental methodologies for magnesium hexafluorophosphate, Mg(PF₆)₂. This information is critical for its application in various fields, including electrochemistry, materials science, and potentially in the formulation of drug delivery systems where the properties of non-coordinating anions are of interest.

Chemical Formula and Structure

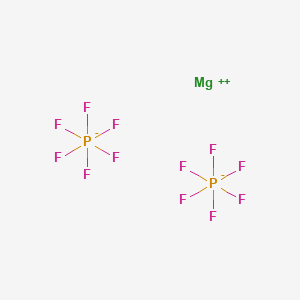

This compound is an inorganic salt with the chemical formula Mg(PF₆)₂ .[1] It is composed of a central magnesium cation (Mg²⁺) ionically bonded to two hexafluorophosphate anions (PF₆⁻).

The key structural features are:

-

Magnesium Cation (Mg²⁺): A divalent metal ion that forms strong ionic bonds.

-

Hexafluorophosphate Anion (PF₆⁻): A highly stable, octahedral anion. It consists of a central phosphorus (P) atom covalently bonded to six fluorine (F) atoms. The P-F bonds possess some covalent character, while the overall bonding between the magnesium cation and the hexafluorophosphate anions is predominantly ionic.[1] The PF₆⁻ anion is known for being a weakly coordinating anion, a property that is crucial for its applications in electrochemistry.[1]

Visualization of Ionic Components

The following diagram illustrates the fundamental relationship between the constituent ions of this compound.

Data Presentation

The following tables summarize the known chemical identifiers and physicochemical properties of this compound. Notably, specific values for properties like melting point and density are not well-documented in the literature, likely because the salt undergoes thermal decomposition before it can melt or boil.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Formula | Mg(PF₆)₂ |

| Linear Formula | F₁₂MgP₂ |

| Molecular Weight | 314.25 g/mol [2][3] |

| CAS Number | 113359-60-7 |

Table 2: Physicochemical Properties

| Property | Value / Description |

| Appearance | White, crystalline solid; may also appear as colorless crystals or a gel.[1][2][3] |

| Melting Point | Not available (N/A); substance likely decomposes upon heating.[2][3] |

| Boiling Point | Not available (N/A).[2][3] |

| Density | Not available (N/A).[2][3] |

| Solubility | Generally good solubility in polar organic solvents (e.g., acetonitrile (B52724), tetrahydrofuran).[1] Low solubility in aqueous solutions.[4] |

| Thermal Stability | Possesses good thermal stability, though it will decompose at elevated temperatures. The analogous salt, LiPF₆, begins to decompose around 107°C.[5] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air.[3] |

| Ionic Conductivity | Solutions of the acetonitrile complex, Mg(PF₆)₂(CH₃CN)₆, in acetonitrile (CH₃CN) and CH₃CN/Tetrahydrofuran (THF) mixtures exhibit high conductivities up to 28 mS·cm⁻¹.[6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following protocols are based on published methods.

Protocol 1: Synthesis of this compound Acetonitrile Complex

This protocol is adapted from the reported synthesis of the Lewis base complex Mg(PF₆)₂(CH₃CN)₆, which serves as a stable precursor to Mg(PF₆)₂ solutions.[7] This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques due to the moisture sensitivity of the reagents.

Materials:

-

Nitrosonium hexafluorophosphate (NOPF₆)

-

Magnesium (Mg) metal turnings

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

In an inert atmosphere glovebox, add magnesium turnings to a reaction flask equipped with a magnetic stir bar.

-

Add anhydrous acetonitrile to the flask to create a suspension of the magnesium metal.

-

Slowly add a solution of NOPF₆ dissolved in anhydrous acetonitrile to the stirred magnesium suspension. The addition should be done portion-wise to control the reaction rate.

-

Allow the reaction mixture to stir at room temperature for several hours until the magnesium metal is consumed and the reaction is complete.

-

Filter the resulting mixture to remove any unreacted solids or impurities.

-

The filtrate contains the dissolved Mg(PF₆)₂(CH₃CN)₆ complex. The solid product can be isolated by controlled evaporation of the solvent or by precipitation with a non-polar solvent.

-

Dry the isolated white, crystalline product under vacuum to remove any residual solvent.

Visualization of Synthesis Workflow

Protocol 2: Quantitative Analysis by Ion Chromatography (IC)

This protocol outlines a method for the determination of the hexafluorophosphate (PF₆⁻) anion concentration in a sample, adapted from established IC methods for this ion.[8][9][10]

Instrumentation & Reagents:

-

Ion Chromatograph system equipped with a conductivity detector.

-

Anion-exchange column (e.g., Dionex IonPac AS22 or Shim-pack IC-SA2(G)).[8][9]

-

Eluent: A mixture of sodium carbonate (Na₂CO₃) and/or sodium bicarbonate (NaHCO₃) in deionized water and acetonitrile. A typical eluent could be a 70:30 (v/v) mixture of a carbonate buffer and acetonitrile.[8]

-

Potassium hexafluorophosphate (KPF₆) or Sodium hexafluorophosphate (NaPF₆) for standard preparation.

-

Deionized water and HPLC-grade acetonitrile for sample and eluent preparation.

Procedure:

-

Standard Preparation:

-

Prepare a stock standard solution of a known concentration (e.g., 1000 mg/L) of PF₆⁻ by accurately weighing and dissolving a stable hexafluorophosphate salt (e.g., KPF₆) in deionized water.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 mg/L) by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., a 70:30 water/acetonitrile mixture) to an estimated concentration within the calibration range. Due to the high concentration of the salt, a significant dilution will be necessary.[9][10]

-

Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.[8]

-

-

Chromatographic Analysis:

-

Set up the IC system with the appropriate column and eluent.

-

Establish a stable baseline by running the eluent through the system.

-

Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).[9]

-

Inject the prepared standards, starting from the lowest concentration, followed by the prepared samples.

-

Record the chromatograms and the peak areas corresponding to the PF₆⁻ anion.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area versus the concentration of the PF₆⁻ standards.

-

Determine the concentration of PF₆⁻ in the prepared samples by interpolating their peak areas on the calibration curve.

-

Calculate the concentration of this compound in the original sample using the measured PF₆⁻ concentration and the molecular weights.

-

References

- 1. pioneerbioinc.com [pioneerbioinc.com]

- 2. americanelements.com [americanelements.com]

- 3. americanelements.com [americanelements.com]

- 4. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [repository.cam.ac.uk]

- 8. [Simultaneous determination of hexafluorophosphate and other trace impurity anions in ionic liquids by ion chromatography] [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide to the Synthesis of Anhydrous Magnesium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous magnesium hexafluorophosphate (B91526), a compound of increasing interest in the development of next-generation magnesium-ion batteries and as a Lewis acid catalyst in organic synthesis. This document details the primary synthetic methodologies, complete with experimental protocols, and presents key quantitative and qualitative data to aid researchers in the selection and execution of the most suitable synthetic route for their applications.

Introduction

Anhydrous magnesium hexafluorophosphate, Mg(PF₆)₂, is a magnesium salt that has garnered significant attention due to the unique properties of the hexafluorophosphate anion (PF₆⁻). The PF₆⁻ anion is known for its weak coordinating ability, which is a highly desirable characteristic for electrolytes in electrochemical systems as it facilitates high ionic mobility and conductivity. In the context of magnesium-ion batteries, Mg(PF₆)₂ is explored as a key electrolyte component, offering the potential for high electrochemical stability. The synthesis of a truly anhydrous and pure form of this salt is critical, as trace amounts of water can lead to the decomposition of the PF₆⁻ anion and the passivation of the magnesium electrode surface. This guide focuses on the synthesis of the acetonitrile (B52724) solvate, hexakis(acetonitrile)magnesium(II) hexafluorophosphate, --INVALID-LINK--₂, which is a common and stable precursor to the anhydrous, solvent-free salt.

Synthetic Methodologies

Two primary approaches to the synthesis of anhydrous this compound are presented: a direct reaction of magnesium metal with a hexafluorophosphate source and a metathesis (anion exchange) reaction.

Direct Synthesis from Magnesium Metal and Nitrosonium Hexafluorophosphate

This is the most prominently documented method for the synthesis of high-purity --INVALID-LINK--₂. The reaction involves the oxidation of magnesium metal by nitrosonium hexafluorophosphate (NOPF₆) in anhydrous acetonitrile. The nitrosonium cation (NO⁺) acts as the oxidizing agent, and the acetonitrile serves as both the solvent and a coordinating ligand to stabilize the resulting Mg²⁺ ion.

Reaction Scheme: Mg(s) + 2 NOPF₆(s) + 6 CH₃CN(l) → --INVALID-LINK--₂(s) + 2 NO(g)

-

Materials:

-

Magnesium turnings

-

Nitrosonium hexafluorophosphate (NOPF₆)

-

Anhydrous acetonitrile (CH₃CN)

-

Iodine (I₂) (for activation)

-

Anhydrous diethyl ether (Et₂O)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings with a small crystal of iodine in a flask containing anhydrous acetonitrile. The activation is indicated by the dissipation of the iodine color.

-

In a separate flask, dissolve nitrosonium hexafluorophosphate in anhydrous acetonitrile.

-

Slowly add the NOPF₆ solution to the activated magnesium turnings at room temperature with vigorous stirring. The reaction is exothermic and will be accompanied by the evolution of nitric oxide (NO) gas. Caution: This step should be performed in a well-ventilated fume hood.

-

After the initial vigorous reaction subsides, gently heat the reaction mixture to 45 °C and maintain this temperature for 20 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure to yield an off-white solid.

-

Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot anhydrous acetonitrile and filter to remove any unreacted magnesium.

-

Slowly cool the filtrate to induce crystallization. The crystallization process can be further encouraged by the vapor diffusion of anhydrous diethyl ether into the acetonitrile solution.

-

Collect the resulting white crystalline powder of --INVALID-LINK--₂ by filtration, wash with a small amount of cold anhydrous acetonitrile, and dry under high vacuum to remove any residual solvent. A second recrystallization may be performed to achieve higher purity.[1]

-

Caption: Workflow for the direct synthesis of --INVALID-LINK--₂.

Alternative Synthesis: Anion Exchange (Metathesis)

An alternative approach to the synthesis of this compound is through a metathesis or anion exchange reaction. This method typically involves reacting a soluble magnesium salt (e.g., magnesium chloride or magnesium tetrafluoroborate) with a hexafluorophosphate salt (e.g., ammonium (B1175870) hexafluorophosphate or silver hexafluorophosphate) in a suitable solvent. The desired product is then isolated based on its solubility characteristics. While less commonly detailed in the literature for Mg(PF₆)₂, this method is a standard procedure for the synthesis of other hexafluorophosphate salts.

Reaction Scheme (Hypothetical): MgCl₂(solvated) + 2 NH₄PF₆(solvated) → Mg(PF₆)₂(s/solvated) + 2 NH₄Cl(solvated)

-

Materials:

-

Anhydrous magnesium chloride (MgCl₂)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Anhydrous organic solvent (e.g., acetonitrile, tetrahydrofuran)

-

-

Procedure:

-

Under an inert atmosphere, dissolve anhydrous magnesium chloride in a minimal amount of the chosen anhydrous organic solvent.

-

In a separate flask, prepare a saturated solution of ammonium hexafluorophosphate in the same solvent.

-

Slowly add the ammonium hexafluorophosphate solution to the magnesium chloride solution with stirring.

-

The formation of a precipitate may occur, which could be the desired product or a byproduct depending on the relative solubilities of the salts in the chosen solvent.

-

Stir the reaction mixture for several hours at room temperature to ensure complete ion exchange.

-

Isolate the solid product by filtration.

-

If the desired product is the precipitate, wash it with the anhydrous solvent to remove any soluble byproducts and dry under high vacuum.

-

If the desired product remains in solution, filter off any precipitated byproducts (e.g., ammonium chloride) and then remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable anhydrous solvent system.

-

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Magnesium Hexafluorophosphate (Mg(PF6)2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hexafluorophosphate (B91526), Mg(PF6)2, is an inorganic salt that has garnered significant interest, particularly in the field of electrochemistry for the development of next-generation magnesium-ion batteries.[1][2][3] This technical guide provides a detailed overview of the core physical and chemical properties of Mg(PF6)2, with a focus on quantitative data, experimental methodologies, and logical workflows. While its primary application lies in materials science, this document aims to provide a thorough resource for professionals across various scientific disciplines.

Physical Properties

Table 1: Physical Properties of Mg(PF6)2

| Property | Value | Source |

| Chemical Formula | Mg(PF6)2 | [4][7] |

| Molecular Weight | 314.25 g/mol | [5][8] |

| Appearance | White, crystalline solid or colorless crystals/gel | [4][7][8] |

| Melting Point | N/A | [5][8] |

| Boiling Point | N/A | [5][8] |

| Density | N/A | [5][8] |

| Hygroscopicity | Hygroscopic | [4][5] |

Chemical Properties

The chemical behavior of Mg(PF6)2 is largely defined by the magnesium cation (Mg2+) and the hexafluorophosphate anion (PF6-). The PF6- anion is known for its weak coordination ability, which imparts unique characteristics to the salt, particularly in solution.[4]

Solubility

A key feature of magnesium hexafluorophosphate is its notable solubility in organic solvents, a characteristic that distinguishes it from many other magnesium salts.[4][7] This property is crucial for its application in non-aqueous electrolyte systems.

Table 2: Solubility and Ionic Conductivity of Mg(PF6)2 Solutions at 25 °C

| Solvent | Concentration (M) | Ionic Conductivity (mS·cm-1) | Source |

| Acetonitrile (B52724) (CH3CN) | 0.12 | 18.7 | [9] |

| 1:1 Tetrahydrofuran (THF) - Acetonitrile (CH3CN) | 0.12 | 10.0 | [9] |

| 1:1 Tetrahydrofuran (THF) - Acetonitrile (CH3CN) | 0.71 | 28.3 | [9] |

Thermal Stability

This compound exhibits excellent thermal stability, which is attributed to the strong ionic interactions between the Mg2+ cations and PF6- anions.[7] However, like other hexafluorophosphate salts, its stability can be compromised by the presence of water, which can lead to hydrolysis.[10][11] The thermal decomposition of anhydrous LiPF6, a related salt, begins with dissociation into LiF and PF5 gas at elevated temperatures.[11]

Electrochemical Properties

The electrochemical characteristics of Mg(PF6)2 have been a primary focus of research, particularly for its potential use in magnesium-ion batteries.

Table 3: Electrochemical Properties of Mg(PF6)2-Based Electrolytes

| Property | Value/Observation | Electrode | Source |

| Electrochemical Stability Window | Stable up to at least 4 V vs. Mg | Aluminum (Al) | [1][3][9] |

| Magnesium Electrode Compatibility | Mg remains electrochemically active; no MgF2 formation observed | Magnesium (Mg) | [1][3][9] |

| Stainless Steel Electrode Compatibility | Corrosion observed | Stainless Steel | [1][3][9] |

| Aluminum Electrode Compatibility | Passivated | Aluminum (Al) | [1][3][9] |

It is important to note that there is some debate in the scientific community regarding the behavior of PF6- anions with magnesium anodes, with some studies suggesting that the anion can passivate the electrode surface, inhibiting magnesium deposition and dissolution.[12][13][14] However, other research indicates that in certain solvent systems, this passivation is not observed.[1][3][9]

Experimental Protocols

Synthesis of Mg(PF6)2(CH3CN)6 Complex

While the direct synthesis of anhydrous Mg(PF6)2 is not widely reported, a common precursor, the hexakis(acetonitrile)magnesium(II) hexafluorophosphate complex, --INVALID-LINK--2, has been synthesized and characterized.[1][2][9]

Methodology: The synthesis typically involves the reaction of a magnesium salt with a source of the hexafluorophosphate anion in acetonitrile. One reported method involves the reaction of magnesium turnings with nitrosonium hexafluorophosphate (NOPF6) in acetonitrile.[15]

-

Materials: Magnesium turnings, nitrosonium hexafluorophosphate (NOPF6), acetonitrile (CH3CN).

-

Procedure:

-

In an inert atmosphere (e.g., a glovebox), magnesium turnings are reacted with NOPF6 in anhydrous acetonitrile.

-

The reaction mixture is stirred for a specified period to allow for the formation of the complex.

-

The resulting product, a white, crystalline solid, is isolated from the reaction mixture.

-

The purity of the complex is confirmed by elemental analysis (C, H, N) and infrared (IR) spectroscopy, which should show the characteristic C≡N stretching band around 2299 cm-1.[9]

-

Single crystals suitable for X-ray diffraction can be obtained by techniques such as the diffusion of diethyl ether into an acetonitrile solution of the complex.[9]

-

Electrochemical Characterization

The electrochemical performance of Mg(PF6)2-based electrolytes is typically evaluated using cyclic voltammetry (CV).

Methodology:

-

Electrolyte Preparation: Solutions of the Mg(PF6)2(CH3CN)6 complex are prepared in the desired solvent or solvent mixture (e.g., CH3CN, THF/CH3CN) at various concentrations inside an inert-atmosphere glovebox.

-

Cell Assembly: A three-electrode electrochemical cell is assembled.

-

Working Electrode: Materials such as glassy carbon (GC), platinum (Pt), aluminum (Al), or stainless steel are used to study the electrolyte's stability and interaction with different materials.[9]

-

Reference Electrode: A magnesium wire or disc is commonly used.

-

Counter Electrode: A magnesium wire or disc is also typically used.

-

-

Cyclic Voltammetry (CV):

-

The assembled cell is connected to a potentiostat.

-

The potential of the working electrode is swept linearly between defined voltage limits (e.g., -0.5 V to 1.5 V vs. Mg) at a specific scan rate (e.g., 25 mV·s-1).[9]

-

The resulting current is measured and plotted against the applied potential.

-

The CV scans are repeated for multiple cycles to assess the reversibility of magnesium plating and stripping and the stability of the electrolyte.

-

Visualizations

Caption: Workflow for the synthesis and electrochemical evaluation of Mg(PF6)2-based electrolytes.

Safety and Handling

This compound is a hygroscopic substance and should be handled in a dry, inert atmosphere (e.g., an argon-filled glovebox) to prevent decomposition due to moisture.[4][5] As with other hexafluorophosphate salts, it can release hazardous substances like hydrogen fluoride (B91410) (HF) upon hydrolysis.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6][16] For finely divided magnesium-containing compounds, care should be taken to avoid creating dust, and appropriate fire safety measures for reactive metals should be in place.[6][16]

Conclusion

This compound presents a compelling profile for applications in non-aqueous electrochemistry, primarily driven by its high solubility in organic solvents and a wide electrochemical stability window. While some of its fundamental physical properties remain to be definitively reported, the existing data on its solubility, conductivity, and electrochemical behavior provide a strong foundation for further research and development. The experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of Mg(PF6)2-based materials. As research into magnesium-ion battery technology continues to advance, a deeper understanding of the properties and interactions of this important salt will be crucial for innovation.

References

- 1. Mg(PF6)2-Based Electrolyte Systems: Understanding Electrolyte-Electrode Interactions for the Development of Mg-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pioneerbioinc.com [pioneerbioinc.com]

- 5. americanelements.com [americanelements.com]

- 6. pentaphos.com [pentaphos.com]

- 7. pioneerbioinc.com [pioneerbioinc.com]

- 8. americanelements.com [americanelements.com]

- 9. DSpace [repository.cam.ac.uk]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. Hexafluorophosphate-Based Solutions for Mg Batteries and the Importance of Chlorides | Institute of Nanotechnology & Advanced Materials [nano.biu.ac.il]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. cdn.ymaws.com [cdn.ymaws.com]

Solubility of Magnesium Hexafluorophosphate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium hexafluorophosphate (B91526) (Mg(PF₆)₂) is a salt of significant interest, particularly in the development of next-generation magnesium-ion batteries. Its performance in such applications is intrinsically linked to its solubility and behavior in organic solvents, which form the basis of the electrolyte. This technical guide provides a comprehensive overview of the current understanding of the solubility of magnesium hexafluorophosphate in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility. This document is intended to be a foundational resource for researchers, enabling them to assess solvent suitability and design robust experimental plans.

Introduction to this compound

This compound is an inorganic salt that has garnered attention for its potential use as an electrolyte in magnesium-ion batteries.[1] The hexafluorophosphate anion (PF₆⁻) is known for its electrochemical stability and its ability to form salts that are soluble in organic solvents.[2][3] The properties of Mg(PF₆)₂ in solution, such as ionic conductivity and electrochemical stability, are directly influenced by its interaction with the solvent, making solubility a critical parameter.

Qualitative Solubility of this compound

While specific quantitative data is scarce, general principles and observations from related studies indicate that this compound exhibits good solubility in polar organic solvents.[2] The polarity of the solvent plays a crucial role in its ability to solvate the Mg²⁺ and PF₆⁻ ions and overcome the lattice energy of the salt.

Key Observations:

-

Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) (CH₃CN) , tetrahydrofuran (THF) , dimethyl carbonate (DMC) , and propylene carbonate (PC) are commonly used in electrochemical applications and are expected to be effective solvents for Mg(PF₆)₂. The synthesis of a stable acetonitrile solvate, Mg(PF₆)₂(CH₃CN)₆, strongly suggests a high affinity and likely good solubility in acetonitrile.[1]

-

Ethereal Solvents: Ethereal solvents like THF are frequently employed in magnesium battery research, suggesting at least moderate solubility of magnesium salts like Mg(PF₆)₂.[4][5]

-

Carbonate Solvents: Organic carbonates such as DMC and PC are standard components of electrolyte formulations for lithium-ion batteries and are being explored for magnesium-ion systems. Their high dielectric constants and ability to form stable coordination complexes with cations suggest they are promising solvents for Mg(PF₆)₂.[3]

Quantitative Solubility Data

A thorough search of scientific databases and literature has revealed a significant gap in publicly available, quantitative solubility data for this compound in common organic solvents. The table below is provided as a template for researchers to populate as data becomes available through experimentation.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Reference |

| Acetonitrile | CH₃CN | Data not available | Data not available | ||

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available | ||

| Dimethyl Carbonate (DMC) | C₃H₆O₃ | Data not available | Data not available | ||

| Propylene Carbonate (PC) | C₄H₆O₃ | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Data not available | Data not available | ||

| Acetone | C₃H₆O | Data not available | Data not a vailable |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. Given the hygroscopic nature of Mg(PF₆)₂ and many organic solvents, all procedures should be carried out in a controlled, inert atmosphere (e.g., a glovebox) to prevent contamination with water.[6][7]

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a salt in a given solvent.[8][9][10] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

Anhydrous this compound

-

High-purity anhydrous organic solvents

-

Analytical balance

-

Vials with airtight seals

-

Thermostatically controlled shaker or magnetic stirrer

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Vacuum oven

Procedure:

-

Sample Preparation: In an inert atmosphere, add an excess amount of anhydrous Mg(PF₆)₂ to a pre-weighed vial containing a known mass of the anhydrous organic solvent.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Extraction: Carefully draw a known mass of the clear supernatant into a syringe fitted with a filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, clean, and dry vial.

-

Drying and Weighing: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the salt. Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it.

-

Calculation: The solubility is calculated as the mass of the dissolved Mg(PF₆)₂ divided by the mass of the solvent in the extracted sample.

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic Method (UV-Vis or ICP-OES)

Spectroscopic methods can be employed for more rapid solubility determination, particularly for screening multiple solvents or temperatures. This requires establishing a calibration curve relating the absorbance (or emission intensity) to the concentration of the salt.

Materials and Equipment:

-

Same as for the gravimetric method

-

UV-Vis spectrophotometer or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of Mg(PF₆)₂ of known concentrations in the solvent of interest.

-

Measure the absorbance at the wavelength of maximum absorption (λ_max) for the PF₆⁻ anion (for UV-Vis) or the emission intensity of magnesium (for ICP-OES).

-

Plot a graph of absorbance/intensity versus concentration to create a calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution of Mg(PF₆)₂ in the solvent as described in steps 1-3 of the gravimetric method.

-

Sample Preparation and Analysis:

-

Extract a small, known volume of the clear supernatant.

-

Dilute the sample with a known volume of pure solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance or emission intensity of the diluted sample.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Caption: Workflow for spectroscopic solubility determination.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a general rule, "like dissolves like." Ionic salts such as Mg(PF₆)₂ will be more soluble in polar solvents that can effectively solvate the ions.

-

Temperature: The effect of temperature on solubility is dependent on the thermodynamics of the dissolution process. For many salts, solubility increases with temperature, but this is not always the case.

-

Presence of Other Solutes: The presence of other salts or additives in the solution can affect the solubility of Mg(PF₆)₂ through common ion effects or changes in the overall properties of the solvent.

-

Purity of Salt and Solvent: The presence of impurities, particularly water, can significantly alter the solubility of Mg(PF₆)₂.

Conclusion

While there is a clear interest in the use of this compound in electrochemical applications, a significant knowledge gap exists regarding its quantitative solubility in organic solvents. This guide provides a qualitative overview of expected solubility trends and detailed experimental protocols that researchers can use to determine this critical data. The generation of a comprehensive and publicly available dataset on the solubility of Mg(PF₆)₂ will be invaluable for the continued development of magnesium-ion batteries and other technologies that rely on this promising salt.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hexafluorophosphate-Based Solutions for Mg Batteries and the Importance of Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmacyjournal.info [pharmacyjournal.info]

An In-depth Technical Guide to the Thermal Stability of Magnesium Hexafluorophosphate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hexafluorophosphate (B91526), Mg(PF₆)₂, is a salt of significant interest, particularly in the field of next-generation energy storage as a potential electrolyte component for magnesium-ion batteries. The performance, safety, and lifespan of such electrochemical systems are intrinsically linked to the thermal stability of their components. The hexafluorophosphate anion (PF₆⁻) is known for its thermal sensitivity, which can lead to decomposition, gas evolution, and degradation of performance in battery systems. This guide provides a comprehensive overview of the current understanding of the thermal stability of magnesium hexafluorophosphate, including its synthesis, thermal analysis methodologies, and decomposition pathways. While direct quantitative data for the pure, anhydrous salt is limited in publicly available literature, this document consolidates information on its more commonly synthesized acetonitrile (B52724) complex, Mg(PF₆)₂(CH₃CN)₆, and draws parallels with the well-studied lithium hexafluorophosphate (LiPF₆) to provide a thorough technical resource.

Synthesis of this compound Acetonitrile Complex

The synthesis of pure, anhydrous Mg(PF₆)₂ is challenging, and as a result, it is often prepared and handled as a more stable complex with a solvent, typically acetonitrile.

Synthesis Protocol

A common method for synthesizing the Mg(PF₆)₂(CH₃CN)₆ complex involves the reaction of magnesium metal with nitrosonium hexafluorophosphate (NOPF₆) in anhydrous acetonitrile (CH₃CN) under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

Nitrosonium hexafluorophosphate (NOPF₆)

-

Anhydrous acetonitrile (CH₃CN)

-

Iodine (I₂) (as an activator)

Procedure:

-

Activate the magnesium turnings with a small amount of iodine in a flask containing anhydrous acetonitrile.

-

In a separate flask, dissolve NOPF₆ in anhydrous acetonitrile.

-

Slowly add the NOPF₆ solution to the activated magnesium suspension at room temperature while stirring.

-

The reaction mixture will evolve colorless nitric oxide (NO) gas.

-

After the initial reaction subsides, gently heat the mixture to approximately 45 °C for an extended period (e.g., 20 hours) to ensure complete reaction.

-

Filter the resulting mixture to remove any unreacted magnesium.

-

Remove the solvent from the filtrate under vacuum to obtain the crude product.

-

Recrystallize the crude product from hot acetonitrile to yield highly pure, white crystalline powder of Mg(PF₆)₂(CH₃CN)₆.[1]

Thermal Analysis Methodologies

The thermal stability of this compound and its complexes is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass loss associated with each step.

Typical Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the Mg(PF₆)₂ salt or its complex into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the TGA furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent reactions with atmospheric moisture and oxygen.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Typical Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) into a hermetically sealed DSC pan (e.g., aluminum or gold) to prevent the loss of volatile decomposition products. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain a controlled atmosphere, typically an inert gas, within the DSC cell.

-

Temperature Program: Heat the sample and reference pans at a constant heating rate (e.g., 5, 10, or 20 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, decomposition) result in a downward peak, while exothermic events (e.g., crystallization) produce an upward peak. The area under the peak is proportional to the enthalpy change of the transition.

Thermal Stability and Decomposition Pathway

Decomposition of Hexafluorophosphate Salts

The thermal decomposition of hexafluorophosphate salts, such as the well-studied LiPF₆, typically proceeds via the dissociation of the PF₆⁻ anion. In a dry, inert atmosphere, the primary decomposition reaction is:

LiPF₆(s) → LiF(s) + PF₅(g)[2][3]

This decomposition of neat LiPF₆ is reported to begin at temperatures as low as 107 °C.[3] The presence of moisture can significantly lower the decomposition temperature and alter the reaction pathway, leading to the formation of highly corrosive hydrofluoric acid (HF) and phosphorus oxyfluoride (POF₃).[2][3]

It is reasonable to assume that Mg(PF₆)₂ would follow a similar decomposition pathway:

Mg(PF₆)₂(s) → MgF₂(s) + 2PF₅(g)

The presence of coordinated solvent molecules, as in Mg(PF₆)₂(CH₃CN)₆, adds complexity to the thermal decomposition process. The initial weight loss in a TGA experiment would likely correspond to the desolvation of acetonitrile molecules, followed by the decomposition of the anhydrous salt at higher temperatures.

Quantitative Data Summary

Due to the lack of specific experimental data for the thermal decomposition of pure Mg(PF₆)₂, the following table provides a template for the kind of data that would be obtained from TGA and DSC analyses. For comparative purposes, data for the analogous and well-characterized LiPF₆ is included.

| Compound | Analysis Method | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Decomposition Products | Enthalpy of Decomposition (ΔH, J/g) | Reference |

| Mg(PF₆)₂ | TGA/DSC | Data not available | Data not available | Theoretical: ~69% | MgF₂, PF₅ | Data not available | |

| LiPF₆ | TGA | ~107 | ~190 | ~82.9 | LiF, PF₅ | Not typically measured by TGA | [3] |

Note: The theoretical mass loss for Mg(PF₆)₂ is calculated based on the decomposition to MgF₂ and PF₅.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the thermal stability of a salt like this compound and the logical relationship of its decomposition.

References

The Hygroscopic Nature of Magnesium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hexafluorophosphate (B91526) (Mg(PF₆)₂) is a white, crystalline inorganic salt with significant applications in non-aqueous electrochemistry, particularly in the development of magnesium-ion batteries.[1] A critical, yet often challenging, characteristic of this compound is its pronounced hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopic properties of magnesium hexafluorophosphate, its reactivity with atmospheric moisture, and the resulting implications for its handling, storage, and application. This document outlines standard experimental protocols for quantifying its hygroscopicity and details the expected decomposition pathways upon interaction with water.

Introduction to the Hygroscopic Properties of this compound

This compound is known to readily absorb moisture from the atmosphere.[1] This hygroscopicity is a significant factor in its practical use, as the absorbed water can lead to chemical degradation of the salt, compromising its performance and generating hazardous byproducts. The interaction with water is primarily driven by the hydrolysis of the hexafluorophosphate (PF₆⁻) anion.

Key Characteristics:

-

Appearance: White crystalline solid.[1]

-

Hygroscopicity: Readily absorbs moisture from the air.[1]

-

Reactivity with Water: Reacts with water, leading to decomposition.[1]

-

Primary Application: Electrolyte salt in magnesium-ion batteries.[2]

Quantitative Analysis of Hygroscopicity

| Parameter | Description | Hypothetical Value Range | Experimental Technique |

| Deliquescence Relative Humidity (DRH) | The specific relative humidity at which the solid salt absorbs enough water to form a saturated aqueous solution. | 30 - 50% RH at 25°C | Dynamic Vapor Sorption (DVS) |

| Water Absorption Rate | The rate at which the salt gains mass due to water absorption at a given relative humidity. | Varies with RH; significant above DRH | Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA) |

| Equilibrium Moisture Content | The maximum amount of water absorbed by the salt at a specific relative humidity and temperature. | Dependent on RH; can exceed 30% of dry mass | Dynamic Vapor Sorption (DVS), Gravimetric Analysis |

| Water of Hydration | The number of water molecules associated with each formula unit of the salt in its hydrated crystalline form. | To be determined | Thermogravimetric Analysis (TGA), Karl Fischer Titration |

Decomposition Pathway of this compound in the Presence of Water

The hydrolysis of the hexafluorophosphate anion is a multi-step process that is catalyzed by the presence of protons (H⁺), which can be supplied by the water molecules themselves. The overall reaction leads to the formation of magnesium fluoride (B91410) (MgF₂), phosphoric acid (H₃PO₄), and hydrofluoric acid (HF). The intermediates in this process include various fluorophosphate (B79755) species. The presence of the magnesium cation may influence the rate of these reactions.[3]

The following diagram illustrates the proposed logical decomposition pathway of this compound upon exposure to water.

Experimental Protocols for Hygroscopicity Characterization

Dynamic Vapor Sorption (DVS)

Objective: To determine the deliquescence relative humidity (DRH) and generate a water sorption-desorption isotherm.

Methodology:

-

A sample of this compound (5-10 mg) is placed on a microbalance within a temperature and humidity-controlled chamber.

-

The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments) from 0% to 90% RH. At each step, the system waits for the sample mass to equilibrate (i.e., the rate of mass change is below a set threshold) before proceeding to the next humidity level.

-

The mass of the sample is continuously recorded throughout the experiment.

-

Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

The DRH is identified as the relative humidity at which a sharp increase in mass is observed during the sorption phase. The water absorption isotherm is plotted as the percentage change in mass versus relative humidity.

Thermogravimetric Analysis (TGA)

Objective: To determine the water of hydration and assess the thermal stability of hydrated this compound.

Methodology:

-

A small, accurately weighed sample of this compound (5-15 mg) that has been exposed to a humid environment is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Weight loss steps in the TGA curve indicate the removal of absorbed water or water of hydration. The temperature at which these losses occur provides information about the binding strength of the water.

-

The stoichiometry of the hydrated salt can be calculated from the percentage of weight loss corresponding to the removal of all water molecules.

Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Methodology:

-

A Karl Fischer titrator, either volumetric or coulometric depending on the expected water content, is prepared with the appropriate reagents.

-

A precisely weighed sample of this compound is introduced into the titration cell containing a solvent (e.g., anhydrous methanol).

-

The Karl Fischer reagent, which contains iodine, is titrated into the cell. The iodine reacts stoichiometrically with the water present in the sample.

-

The endpoint of the titration is detected electrochemically when all the water has been consumed and free iodine is present.

-

The amount of Karl Fischer reagent consumed is used to calculate the absolute water content in the sample, typically expressed as a percentage or in parts per million (ppm).

Handling and Storage Recommendations

Given its hygroscopic and reactive nature, strict handling and storage protocols are imperative for maintaining the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen.

-

Handling: All manipulations of this compound should be performed in a controlled environment with low humidity, such as a glove box or a dry room.

-

Safety: Due to the potential for the formation of hydrofluoric acid upon contact with moisture, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1]

Conclusion

The hygroscopic nature of this compound is a critical consideration for its application, particularly in the field of energy storage. While specific quantitative data for this compound remains elusive in the public domain, its behavior can be inferred from analogous hexafluorophosphate salts. The experimental protocols detailed in this guide provide a framework for the precise characterization of its water absorption properties and decomposition pathways. A thorough understanding and control of the interaction between this compound and water are essential for ensuring its stability, performance, and safe handling in research and development settings.

References

An In-depth Technical Guide to Magnesium Hexafluorophosphate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Magnesium Hexafluorophosphate (B91526), focusing on its Chemical Abstracts Service (CAS) number and available safety data. Due to the limited availability of a complete, official Safety Data Sheet (SDS), this document synthesizes information from various sources to offer the most current and relevant safety and handling information for laboratory and research applications.

Chemical Identification

The definitive identifier for Magnesium Hexafluorophosphate is its CAS number, a unique numerical identifier assigned by the Chemical Abstracts Service.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 113359-60-7 |

| Synonyms | Magnesium Dihexafluorophosphate, Phosphate(1-), hexafluoro-, magnesium (2:1)[1][2] |

Physicochemical Properties

This compound is an inorganic salt with distinct physical and chemical characteristics. It is described as a white, crystalline, and hygroscopic solid, meaning it readily absorbs moisture from the air.[3] A notable property is its high solubility in organic solvents.[3]

| Property | Value | Source |

| Molecular Formula | F12MgP2 | [] |

| Molecular Weight | 314.23 g/mol | [] |

| Appearance | Colorless crystals or gel | [1][5] |

| Melting Point | Not available | [1][5] |

| Boiling Point | Not available | [1][5] |

| Density | Not available | [1][5] |

| Solubility in H2O | Not available | [1] |

Hazard Identification and Classification

Based on available data, this compound is considered a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.

| Hazard Classification | Details |

| GHS Pictograms | Corrosive, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Precautionary Statements | P260, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405, P501 |

Source: American Elements[1]

Safety and Handling

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: A lab coat or other protective clothing.

Handling and Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly closed to prevent moisture absorption due to its hygroscopic nature.[3]

-

Avoid contact with strong oxidizing agents, acids, and bases.[3]

-

In case of a spill, contain the material and clean it up using appropriate absorbent materials. The collected waste should be treated as hazardous and disposed of according to local, state, and federal regulations.[3]

Toxicological and First Aid Information

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols Workflow

The following diagram illustrates a logical workflow for accessing and applying safety information for a chemical like this compound in a research setting.

References

An In-depth Technical Guide to the Coordination Chemistry of Magnesium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hexafluorophosphate (B91526), Mg(PF₆)₂, is an inorganic salt of increasing interest, particularly in the field of magnesium-ion batteries. Its coordination chemistry, primarily characterized by the interaction of the magnesium dication (Mg²⁺) with various ligands and the weakly coordinating hexafluorophosphate (PF₆⁻) anion, is crucial to understanding its properties and applications. This guide provides a comprehensive overview of the synthesis, structure, and spectroscopic properties of magnesium hexafluorophosphate and its coordination complexes, with a focus on the well-characterized acetonitrile (B52724) adduct, [Mg(CH₃CN)₆][PF₆]₂. Detailed experimental protocols, quantitative data, and structural visualizations are presented to serve as a valuable resource for researchers in materials science and drug development.

Introduction

Magnesium is a divalent cation that plays a vital role in numerous biological and chemical processes. In coordination chemistry, the Mg²⁺ ion typically prefers an octahedral coordination environment with oxygen- or nitrogen-donor ligands. The hexafluorophosphate anion (PF₆⁻) is a large, weakly coordinating anion, which often does not directly participate in the primary coordination sphere of the metal center. This property makes this compound a useful precursor for the synthesis of various magnesium complexes, as the PF₆⁻ anion can be easily displaced by stronger donor ligands.

The primary focus of recent research on this compound has been its potential application as an electrolyte salt in rechargeable magnesium-ion batteries.[1] However, the simple salt itself is challenging to isolate and handle due to its hygroscopic nature. Consequently, studies have predominantly focused on its coordination complexes, such as the hexakis(acetonitrile)magnesium(II) hexafluorophosphate complex, [Mg(CH₃CN)₆][PF₆]₂.[1][2]

Synthesis and Coordination Complexes

Synthesis of Hexakis(acetonitrile)magnesium(II) Hexafluorophosphate

The synthesis of [Mg(CH₃CN)₆][PF₆]₂ has been reported via the reaction of magnesium metal with nitrosonium hexafluorophosphate (NOPF₆) in acetonitrile.[1][3]

Reaction Scheme:

Figure 1: Synthesis pathway for [Mg(CH₃CN)₆][PF₆]₂.

Experimental Protocol:

A detailed experimental protocol for the synthesis of [Mg(CH₃CN)₆][PF₆]₂ is provided below, based on the literature.[1]

Materials:

-

Magnesium turnings

-

Nitrosonium hexafluorophosphate (NOPF₆)

-

Anhydrous acetonitrile (CH₃CN)

-

Iodine (catalyst)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings with a small crystal of iodine in anhydrous acetonitrile.

-

Slowly add a solution of nitrosonium hexafluorophosphate in anhydrous acetonitrile to the activated magnesium suspension at room temperature. The reaction is exothermic and evolves nitric oxide (NO) gas.

-

After the addition is complete, gently heat the reaction mixture to ensure complete reaction.

-

Filter the resulting suspension to remove any unreacted magnesium.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from hot anhydrous acetonitrile by slow diffusion of diethyl ether to obtain colorless crystals of [Mg(CH₃CN)₆][PF₆]₂.

Safety Precautions:

-

NOPF₆ is a strong oxidizing agent and should be handled with care.

-

The reaction evolves toxic NO gas and must be performed in a well-ventilated fume hood.

-

Anhydrous solvents are required as this compound and its precursors are sensitive to moisture.

Structural Characterization

The coordination environment of the magnesium ion in [Mg(CH₃CN)₆][PF₆]₂ has been elucidated by single-crystal X-ray diffraction.[1]

Crystal Structure of [Mg(CH₃CN)₆][PF₆]₂

The crystal structure reveals an octahedral coordination geometry around the magnesium center. The Mg²⁺ ion is coordinated to six acetonitrile ligands through the nitrogen atoms. The hexafluorophosphate anions are not directly bonded to the magnesium ion and act as counterions.[1]

Figure 2: Octahedral coordination of Mg²⁺ by six acetonitrile ligands.

Quantitative Structural Data:

While the full crystallographic information file (CIF) is not publicly available, the reported structure confirms the [Mg(CH₃CN)₆]²⁺ cation with two PF₆⁻ counterions.[1] Bond lengths and angles are typical for hexaaquamagnesium complexes, with the Mg-N bond distances expected to be in the range of 2.1-2.2 Å. The PF₆⁻ anion maintains its characteristic octahedral geometry.

Table 1: Expected Structural Parameters for [Mg(CH₃CN)₆][PF₆]₂

| Parameter | Value | Reference |

| Coordination Geometry | Octahedral | [1] |

| Mg-N Bond Length | ~2.1-2.2 Å | Estimated |

| P-F Bond Length | ~1.6 Å | Estimated |

| N-Mg-N Angle | ~90° and 180° | Estimated |

| F-P-F Angle | ~90° and 180° | Estimated |

Spectroscopic Properties

Spectroscopic techniques are essential for characterizing the structure and bonding in this compound complexes.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of [Mg(CH₃CN)₆][PF₆]₂ are dominated by the vibrational modes of the coordinated acetonitrile ligands and the hexafluorophosphate anion.

Experimental Protocol for Vibrational Spectroscopy:

-

FTIR: Infrared spectra can be recorded on a standard FTIR spectrometer in the range of 400-4000 cm⁻¹. Solid samples can be prepared as KBr pellets or measured using an attenuated total reflection (ATR) accessory.

-

Raman: Raman spectra can be obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). Solid samples can be analyzed directly.

Expected Vibrational Modes:

Table 2: Key Vibrational Frequencies for [Mg(CH₃CN)₆][PF₆]₂

| Vibrational Mode | Expected Frequency (cm⁻¹) | Assignment | Reference |

| ν(C≡N) | ~2299 | Acetonitrile C≡N stretch (coordinated) | [1][2] |

| ν(P-F) | ~840 | PF₆⁻ antisymmetric stretch | [4] |

| δ(P-F) | ~560 | PF₆⁻ bending mode | [4] |

The coordination of acetonitrile to the Mg²⁺ ion typically results in a blue shift of the C≡N stretching frequency compared to free acetonitrile (~2254 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the coordination environment in solution. ³¹P and ²⁵Mg NMR are particularly informative for this compound complexes.

Experimental Protocol for NMR Spectroscopy:

-

³¹P NMR: ³¹P NMR spectra can be recorded on a standard NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃. The chemical shifts are referenced to an external standard of 85% H₃PO₄.

-

²⁵Mg NMR: ²⁵Mg is a quadrupolar nucleus with low natural abundance, making NMR experiments challenging. High-field NMR spectrometers and isotopic enrichment may be necessary to obtain high-quality spectra.

Expected NMR Parameters:

Figure 3: Key nuclei for NMR analysis of [Mg(CH₃CN)₆][PF₆]₂.

Table 3: Expected NMR Chemical Shifts for [Mg(CH₃CN)₆][PF₆]₂

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Reference |

| ³¹P | ~ -144 | Septet | ¹J(P-F) ~ 710 | [5] |

| ²⁵Mg | ~ +5 to +15 | Singlet | - | Estimated |

The ³¹P NMR spectrum is expected to show a characteristic septet due to the coupling of the phosphorus nucleus with six equivalent fluorine atoms. The chemical shift of the [Mg(CH₃CN)₆]²⁺ cation in the ²⁵Mg NMR spectrum will be sensitive to the coordination environment.

Applications

The primary application of this compound is as an electrolyte in magnesium-ion batteries. The [Mg(CH₃CN)₆][PF₆]₂ complex has been shown to exhibit high ionic conductivity and a wide electrochemical stability window, making it a promising candidate for this application.[1][2]

Figure 4: Schematic of a Mg-ion battery utilizing a this compound-based electrolyte.

Electrochemical Data for [Mg(CH₃CN)₆][PF₆]₂ in 1:1 THF:CH₃CN:

Table 4: Ionic Conductivity

| Concentration (M) | Ionic Conductivity (mS/cm) | Reference |

| 0.12 | 10.0 | [2] |

| 0.71 | 28.3 | [2] |

Conclusion

The coordination chemistry of this compound is centered around the formation of stable complexes, with the hexakis(acetonitrile)magnesium(II) cation being a prime example. This complex features an octahedrally coordinated magnesium ion with weakly interacting hexafluorophosphate counterions. Its synthesis, structure, and spectroscopic properties have been well-documented, providing a solid foundation for further research. The promising electrochemical performance of [Mg(CH₃CN)₆][PF₆]₂ highlights its potential as a viable electrolyte for next-generation magnesium-ion batteries. This guide serves as a comprehensive technical resource for scientists and researchers working in this exciting and rapidly developing field.

References

An In-depth Technical Guide to the Lewis Acidity of Magnesium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hexafluorophosphate (B91526), Mg(PF₆)₂, is an inorganic salt that is increasingly recognized for its potential as a Lewis acid catalyst in organic synthesis and for its applications in materials science. The magnesium dication (Mg²⁺) acts as the electron pair acceptor, a defining characteristic of a Lewis acid.[1] This technical guide provides a comprehensive overview of the Lewis acidity of magnesium hexafluorophosphate, including its synthesis, methods for quantitative characterization, and its application in catalysis. Detailed experimental protocols and theoretical frameworks are presented to assist researchers in harnessing the properties of this compound.

Introduction to Lewis Acidity

A Lewis acid is a chemical species that contains an empty orbital capable of accepting an electron pair from a Lewis base to form a Lewis adduct.[1] In the context of this compound, the Mg²⁺ ion serves as the Lewis acidic center. The hexafluorophosphate anion (PF₆⁻) is known for its weak coordinating ability, which allows the magnesium cation to be more accessible for interaction with Lewis bases. This property is crucial for its function in catalysis and other applications where ion mobility is important.[2] The Lewis acidity of a compound dictates its efficacy in catalyzing a variety of chemical transformations, including carbon-carbon bond-forming reactions that are fundamental to drug development and materials science.

Synthesis of a this compound Complex

Experimental Protocol: Synthesis of Mg(CH₃CN)₆₂

This protocol is adapted from the first reported synthesis of a this compound complex.[3][4]

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Nitrosonium hexafluorophosphate (NOPF₆)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings with a catalytic amount of iodine in anhydrous acetonitrile.

-

In a separate flask, dissolve nitrosonium hexafluorophosphate in anhydrous acetonitrile.

-

Slowly add the NOPF₆ solution to the activated magnesium turnings at room temperature.

-

Stir the reaction mixture until the magnesium has been consumed.

-

Remove the solvent under vacuum to yield an off-white solid.

-

Recrystallize the crude product from hot acetonitrile. For further purification, a second recrystallization can be performed by dissolving the solid in acetonitrile and inducing precipitation by the slow diffusion of diethyl ether.

-

Collect the resulting white crystalline powder of --INVALID-LINK--₂ and dry under vacuum.

Quantitative Characterization of Lewis Acidity

Direct experimental quantification of the Lewis acidity of this compound has not been extensively reported. However, established methodologies can be applied to determine its Lewis acidic strength.

Gutmann-Beckett Method

The Gutmann-Beckett method is an empirical technique used to assess the Lewis acidity of a substance by ³¹P NMR spectroscopy.[2][5] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a Lewis base.[6][7] The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal, the magnitude of which correlates with the Lewis acidity.

Materials:

-

--INVALID-LINK--₂

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

Procedure:

-

Prepare a standard solution of Et₃PO in the chosen deuterated solvent.

-

Acquire a ³¹P NMR spectrum of the Et₃PO solution to determine the chemical shift of the free probe (δ_free).

-

Prepare a solution of --INVALID-LINK--₂ in the same deuterated solvent.

-

Add a stoichiometric equivalent of the --INVALID-LINK--₂ solution to the Et₃PO solution.

-

Acquire a ³¹P NMR spectrum of the resulting mixture and record the new chemical shift (δ_complex).

-

The change in chemical shift (Δδ = δ_complex - δ_free) is used to quantify the Lewis acidity.

Table 1: Hypothetical Gutmann-Beckett Data for Selected Lewis Acids

| Lewis Acid | Probe Molecule | Solvent | Δδ (ppm) | Acceptor Number (AN) |

| --INVALID-LINK--₂ | Et₃PO | CD₂Cl₂ | TBD | TBD |

| AlCl₃ | Et₃PO | C₆D₆ | 46.0 | 101.7 |

| B(C₆F₅)₃ | Et₃PO | C₆D₆ | 38.9 | 86.0 |

| TiCl₄ | Et₃PO | C₆D₆ | 29.0 | 64.1 |

Note: TBD (To Be Determined) indicates that experimental data is not yet available for Mg(PF₆)₂. The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_observed - δ_hexane_ref), where δ_hexane_ref is the chemical shift of Et₃PO in hexane.

Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.

Fluoride (B91410) Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[8] Higher FIA values indicate stronger Lewis acidity. While experimental determination is challenging, FIA can be reliably calculated using quantum chemical methods such as Density Functional Theory (DFT).

The FIA of Mg²⁺ can be estimated by calculating the enthalpy of the following reaction: Mg²⁺(g) + F⁻(g) → MgF⁺(g)

More relevant to Mg(PF₆)₂, the reaction would be: Mg(PF₆)₂(g) + F⁻(g) → [Mg(PF₆)₂F]⁻(g)

Computational studies on related magnesium compounds, such as (MgF₂)ₙ clusters, have shown that the Lewis acidity increases with cluster size.[9] This suggests that the coordination environment significantly influences the Lewis acidic character of the magnesium center.

Table 2: Calculated Fluoride Ion Affinities for Selected Lewis Acids

| Lewis Acid | Computational Method | Gas-Phase FIA (kJ/mol) |

| Mg²⁺ | DFT/CBS | To Be Calculated |

| BF₃ | CCSD(T)/CBS | 398.5 |

| AlF₃ | CCSD(T)/CBS | 545.2 |

| SiF₄ | CCSD(T)/CBS | 344.1 |

Note: A calculated FIA value for Mg(PF₆)₂ is not currently available in the literature.

Applications in Lewis Acid Catalysis

This compound is a promising catalyst for various organic reactions due to its moderate Lewis acidity, high solubility in organic solvents, and thermal stability.[2]

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that is often accelerated by Lewis acids, which coordinate to the dienophile, lowering its LUMO energy.[10][11]

Reactants:

-

Diene (e.g., cyclopentadiene)

-

Dienophile (e.g., methyl acrylate)

-

Catalyst: --INVALID-LINK--₂

-

Solvent: Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In an inert atmosphere, dissolve the dienophile and the --INVALID-LINK--₂ catalyst (5-10 mol%) in anhydrous CH₂Cl₂.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the diene dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: Signaling pathway for a Mg(PF₆)₂-catalyzed Diels-Alder reaction.

Aldol (B89426) Condensation

Lewis acids can catalyze the aldol condensation by activating the carbonyl group of the aldehyde or ketone electrophile, making it more susceptible to nucleophilic attack by an enol or enolate.[12][13][14][15]

Reactants:

-

Silyl (B83357) enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Aldehyde (e.g., benzaldehyde)

-

Catalyst: --INVALID-LINK--₂

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Under an inert atmosphere, dissolve the aldehyde and the --INVALID-LINK--₂ catalyst (5-10 mol%) in anhydrous CH₂Cl₂.

-

Cool the mixture to -78 °C.

-

Slowly add the silyl enol ether to the reaction mixture.

-

Stir at -78 °C and monitor the reaction by TLC.

-

After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Dry the organic phase, remove the solvent in vacuo, and purify the β-hydroxy ketone product by flash chromatography.

Caption: Signaling pathway for a Mg(PF₆)₂-catalyzed aldol condensation.

Conclusion

This compound presents itself as a valuable Lewis acid for applications in organic synthesis and beyond. While quantitative data on its Lewis acidity is still emerging, established experimental and computational methods provide a clear path for its characterization. The synthesis of its acetonitrile complex makes it an accessible reagent for researchers. The proposed catalytic applications in Diels-Alder and aldol reactions highlight its potential to facilitate crucial bond-forming transformations, making it a compound of significant interest for the scientific and drug development communities. Further research is warranted to fully explore and quantify the catalytic capabilities of this promising Lewis acid.

References

- 1. homework.study.com [homework.study.com]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. magritek.com [magritek.com]

- 8. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 9. Discovering trends in the Lewis acidity of beryllium and magnesium hydrides and fluorides with increasing clusters size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. [PDF] Aldol Condensation Reactions Effectively Catalysed by Lewis Acid | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mukaiyama Aldol Addition [organic-chemistry.org]

Theoretical Framework for the Electronic Structure of Magnesium Hexafluorophosphate (Mg(PF₆)₂)

A Technical Guide for Researchers in Materials Science and Drug Development

Introduction

Magnesium hexafluorophosphate, Mg(PF₆)₂, is a salt of significant interest, particularly in the development of next-generation magnesium-ion batteries. Understanding its electronic structure is paramount for predicting its chemical behavior, stability, and interaction with other components in complex systems such as electrolytes. While direct, in-depth theoretical studies on the electronic structure of isolated Mg(PF₆)₂ are not extensively available in public literature, this guide outlines the established computational methodologies that are applied to elucidate the electronic properties of such materials. By leveraging Density Functional Theory (DFT), a powerful quantum mechanical modeling method, we can predict and analyze the geometric, energetic, and electronic characteristics of Mg(PF₆)₂. This guide serves as a comprehensive overview of the theoretical approach, computational workflow, and expected data outputs from such a study.

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory is the workhorse of modern computational chemistry and materials science for investigating the electronic structure of molecules and solids. DFT calculations are employed to study various material properties, including the effects of doping and substitution in electrode materials.[1] The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the many-body problem of interacting electrons into a more manageable one. For a compound like Mg(PF₆)₂, DFT can provide invaluable insights into its bonding, charge distribution, and orbital energies.

A typical DFT study involves the selection of a functional and a basis set. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron motions. The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is crucial for obtaining accurate results and is often guided by previous studies on similar chemical systems. For instance, the M06-2X functional with a 6-31+G(d) basis set has been successfully used to elucidate the solution chemistry of magnesium electrolytes.[2]

Hypothetical Computational Protocol

To investigate the electronic structure of Mg(PF₆)₂, a systematic computational protocol would be implemented. The following steps outline a standard workflow for a DFT-based study.

-

Model Construction: The initial step is to build the 3D structure of the Mg(PF₆)₂ molecule. This can be done using standard molecular modeling software. The initial geometry would be based on known crystal structures of similar compounds or general chemical principles.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively moving the atoms until these forces are minimized. This process yields the equilibrium geometry of the molecule.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

-

Electronic Structure Analysis: With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. This includes:

-

Molecular Orbital (MO) Analysis: Visualization and energy level calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for determining chemical reactivity and stability.

-